
Fmoc-d-asp-otbu
Descripción general
Descripción
Fmoc-D-Asp-OtBu, or (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(tert-butoxy)-4-oxobutanoic acid, is a protected derivative of D-aspartic acid. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a tert-butyl ester (OtBu) protecting the β-carboxylic acid side chain. This configuration is critical in solid-phase peptide synthesis (SPPS), enabling controlled incorporation of D-aspartic acid residues into peptide chains while preventing undesired side reactions .
The D-configuration of the amino acid distinguishes it from its L-isomer, Fmoc-L-Asp-OtBu. Such stereochemical control is vital for studying peptide isomerization in age-related diseases, as abnormal D-β-Asp residues accumulate in proteins like crystallin, leading to pathological aggregation .
Métodos De Preparación
Synthetic Strategies Overview
The synthesis of Fmoc-D-Asp(OtBu)-OH involves three principal stages:
-
Dual tert-butyl ester protection of aspartic acid’s β-carboxylic acid group.
-
Selective removal of one tert-butyl group to generate the mono-protected intermediate.
-
Fmoc-group introduction at the α-amino position while preserving stereochemistry.
Key challenges include avoiding aspartimide formation, maintaining enantiomeric purity, and optimizing yields for scalability .
Detailed Preparation Methods
Tert-Butyl Ester Protection
Two primary routes establish the tert-butyl ester protection:
Method A: Transesterification with Tert-Butyl Acetate
-
Reagents : D-Aspartic acid, tert-butyl acetate, perchloric acid.
-
Conditions : Molar ratio of D-Asp:tert-butyl acetate:perchloric acid = 1:5–20:1.2–2.
-
Process : React at 20–25°C for 12–24 hours, followed by extraction and neutralization .
Method B: Addition Reaction with Isobutylene
-
Reagents : D-Aspartic acid, isobutylene, anhydrous tosic acid.
-
Conditions : Molar ratio of D-Asp:isobutylene:tosic acid = 1:3–10:1.2–2.
-
Process : Conduct under pressurized isobutylene at 30–50°C for 16–24 hours .
Comparison :
Parameter | Method A | Method B |
---|---|---|
Yield | 58–65% | 60–70% |
Scalability | Moderate | High |
Byproduct Formation | Low | Moderate |
Method B offers superior scalability but requires specialized equipment for gas handling .
Selective Deprotection Using Copper Salts
The mono-deprotection of Asp(OtBu)₂ to Asp(OtBu) leverages copper coordination:
Procedure :
-
Complexation : React Asp(OtBu)₂ with copper salts (e.g., CuSO₄, Cu(NO₃)₂) at pH 3–4 and 30–50°C for 12–16 hours, forming Cu[Asp(OtBu)]ₓ (x = 1–2) .
-
Decoppering : Treat with EDTA, Na₂S, or tetramethylethylenediamine (TMEDA) at pH 8–9 to liberate Asp(OtBu) .
Optimization Insights :
-
Copper Source : CuSO₄·5H₂O achieves 85–90% complexation efficiency.
-
Solvent : Dioxane enhances solubility and reaction homogeneity.
Fmoc Group Introduction
The final step couples Fmoc-OSu (N-Fmoc-oxysuccinimide) to Asp(OtBu):
Protocol :
-
Reagents : Asp(OtBu), Fmoc-OSu, triethylamine (TEA).
-
Conditions : pH 8–9 (adjusted with TEA), 25°C, 8–10 hours.
-
Workup : Ethyl acetate extraction, acidification to pH 2–3, crystallization from hexane/ethyl acetate .
Critical Parameters :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
pH | 8.5–9.0 | Maximizes acylation |
Fmoc-OSu Equiv. | 1.1–1.2 | Reduces dipeptide byproducts |
Reaction Time | 8–10 hours | Ensures completion |
Yield : 75–85% after crystallization, with HPLC purity ≥98% .
Process Optimization and Yield Improvement
Reducing Aspartimide Formation
While Fmoc-Asp(OtBu)-OH is prone to aspartimide formation during SPPS, synthesis conditions mitigate this risk:
-
Low-Temperature Coupling : Conduct Fmoc introduction at 0–5°C to minimize base-induced cyclization .
-
Alternative Protecting Groups : OMpe (4-methoxy-2,3,6-trimethylphenylsulfonyl) reduces aspartimide by 90% compared to OtBu but complicates synthesis .
Enantiomeric Purity Control
Watanabe Chemical’s specifications confirm ≤0.5% enantiomeric impurity via chiral HPLC . Key measures include:
-
Chiral Starting Material : Use D-aspartic acid with ≥99% enantiomeric excess.
-
Inert Atmosphere : Prevent racemization during Fmoc coupling using nitrogen or argon.
Analytical Characterization
Quality Metrics :
Parameter | Specification | Method |
---|---|---|
Purity (HPLC) | ≥98% | RP-HPLC C18 |
Stereoisomers | ≤0.5% L-enantiomer | Chiral HPLC |
Moisture | ≤0.5% | Karl Fischer |
Structural Confirmation :
-
SMILES : N(C@HC(=O)O)C(=O)OCC1c2c(cccc2)c3c1cccc3 .
Industrial-Scale Considerations
The patent CN103232370A highlights scalability improvements:
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-aspartic acid 4-tert-butyl ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The removal of the Fmoc group is typically achieved using a base such as piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions:
Major Products Formed:
Deprotection: D-aspartic acid.
Coupling: Peptides containing D-aspartic acid residues.
Aplicaciones Científicas De Investigación
Fmoc-D-aspartic acid 4-tert-butyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a standard building block in the synthesis of peptides and proteins, allowing for the incorporation of D-aspartic acid residues.
Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in various diseases.
Biological Studies: It is used in the study of protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Industrial Applications: The compound is used in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-D-aspartic acid 4-tert-butyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed
Actividad Biológica
Fmoc-d-Asp(OtBu) is a derivative of aspartic acid, widely utilized in peptide synthesis due to its protective group that enhances stability and solubility. This compound plays a significant role in various biological activities, particularly in the context of peptide synthesis and modifications, influencing the properties and functionalities of peptides.
- Molecular Formula : C23H25NO6
- Molecular Weight : 409.45 g/mol
- Appearance : White to slight yellow powder
- Melting Point : 98-101 °C
- Density : 1.3 ± 0.1 g/cm³
Biological Activity Overview
Fmoc-d-Asp(OtBu) exhibits several biological activities, primarily through its incorporation into peptides. The following sections detail its implications in various biological contexts.
1. Peptide Synthesis and Modifications
Fmoc-d-Asp(OtBu) is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific structural and functional properties. The t-butyl ester group provides enhanced protection during synthesis, minimizing side reactions such as aspartimide formation, which can lead to undesired cyclic structures .
Table 1: Comparison of Aspartimide Formation Rates
Asp(OR) R | Aspartimide Formation (%) | d-Asp Formation (%) |
---|---|---|
tBu | 1.65 | 9.1 |
Mpe | 0.49 | 4.2 |
Epe | 0.19 | 2.2 |
Bno | 0.06 | 0.9 |
This table illustrates the effectiveness of different protecting groups in reducing aspartimide formation during peptide synthesis, highlighting the advantages of using Fmoc-d-Asp(OtBu) .
2. Influence on Protein Structure
The incorporation of d-Asp residues into proteins can significantly affect their higher-order structures and functions. Research indicates that the presence of d-Asp may lead to conformational changes that can alter protein solubility and aggregation properties, potentially contributing to pathological states such as cataracts .
Case Study 1: Aspartic Acid Isomers in Human Cataracts
A study examining the isomerization of aspartic acid residues in human crystallins revealed that d-Asp residues could induce structural changes that compromise lens transparency and protein solubility . The findings suggest that these modifications may be critical in understanding age-related cataract formation.
Case Study 2: Peptide Array Screening for Cell Adhesion
In a recent study utilizing peptide arrays, Fmoc-d-Asp(OtBu) was employed to synthesize peptides for screening cell adhesion properties. The results indicated that specific modifications could enhance cell adhesion, demonstrating the compound's utility in developing bioactive peptides for tissue engineering applications .
The biological activity of Fmoc-d-Asp(OtBu) is largely attributed to its role in modulating peptide interactions at the molecular level. The t-butyl ester group not only stabilizes the amino acid during synthesis but also influences the physicochemical properties of the resulting peptides, affecting their interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Fmoc-D-Asp-OtBu for solid-phase peptide synthesis (SPPS)?
this compound is synthesized via iterative Fmoc-based SPPS. Key steps include:
- Coupling : Activation of this compound with HBTU/DIPEA in anhydrous DMF for 30–60 minutes, followed by resin-bound precursor conjugation .
- Deprotection : Removal of the Fmoc group using 50% piperidine in DMF (2 × 5-minute treatments) .
- Cleavage : Final product release from the resin using a TFA:TIPS:H2O mixture (e.g., 95:2.5:2.5 v/v) . Methodological rigor requires monitoring coupling efficiency via Kaiser tests and validating purity via HPLC.
Q. How can researchers verify the purity and stereochemical integrity of this compound post-synthesis?
- Analytical Techniques :
- Reverse-phase HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 410.4 for this compound) .
- Chiral HPLC/CD Spectroscopy : Validate D-configuration retention using chiral columns or circular dichroism .
- Data Interpretation : Compare retention times/spectra with commercially available L- and D-enantiomer standards.
Q. What solvent systems are optimal for dissolving this compound during synthesis?
Anhydrous DMF is preferred due to its compatibility with SPPS resin swelling and reagent activation. For purification, use TFA-containing cleavage cocktails (e.g., TFA:TIPS:H2O) to minimize side reactions .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered environments?
- Reagent Ratios : Increase HBTU equivalents (e.g., 2.5–3.0 eq relative to resin loading) to overcome steric hindrance .
- Extended Reaction Times : Prolong coupling to 2–4 hours with agitation.
- Double Coupling : Repeat the coupling step with fresh reagents to ensure >95% efficiency .
- Monitoring : Use quantitative ninhydrin or chloranil tests to assess unreacted amines .
Q. What strategies mitigate aspartimide formation during this compound incorporation?
Aspartimide (a cyclic byproduct) forms under basic conditions. Mitigation approaches include:
- Deprotection Control : Limit piperidine exposure to ≤10 minutes and use 20% piperidine in DMF for sensitive sequences .
- Side-Chain Protection : Ensure the tert-butyl (OtBu) group remains intact during Fmoc removal.
- Additives : Incorporate 0.1 M HOBt or OxymaPure during coupling to suppress base-induced cyclization .
Q. How do temperature and humidity affect this compound stability in long-term storage?
- Stability Studies :
Condition | Degradation Rate (HPLC) | Key Degradants |
---|---|---|
-20°C (desiccated) | <2% over 12 months | None detected |
25°C, 60% RH | 15% over 3 months | Fmoc-Asp-OH, aspartimide |
- Recommendations : Store at -20°C under argon, with silica gel desiccant. Pre-dry DMF over molecular sieves to prevent hydrolysis .
Q. How should researchers address contradictory NMR data when characterizing this compound?
- Common Discrepancies :
- δ 1.4 ppm (tBu) : Split peaks suggest incomplete deprotection or residual solvents.
- δ 7.2–8.5 ppm (Fmoc aromatics) : Broad signals indicate aggregation; dissolve in deuterated DMSO or DMF-d7 .
- Resolution :
- Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
- Compare with literature spectra from peer-reviewed syntheses .
Q. Data Management and Reproducibility
Q. What metadata should accompany experimental data for this compound synthesis?
- Essential Metadata :
- Reagent lot numbers and purity (e.g., HBTU ≥99%).
- Solvent water content (Karl Fischer titration).
- Resin substitution level (mmol/g).
Q. How can researchers ensure reproducibility in this compound-based SPPS across labs?
- Standardization :
Comparación Con Compuestos Similares
Stereoisomers: Fmoc-D-Asp-OtBu vs. Fmoc-L-Asp-OtBu
- Structural Difference: The D- and L-isomers differ in the spatial arrangement of the amino group around the α-carbon.
- Applications :
- Coupling Efficiency : Both isomers exhibit similar coupling efficiencies in SPPS when activated with reagents like PyBOP/HOBt or HBTU .
Table 1: Key Properties of Stereoisomers
Protecting Group Variations
Fmoc-D-Asp derivatives with alternative protecting groups exhibit distinct reactivity and deprotection conditions:
- Fmoc-D-Asp-OBzl : Uses a benzyl ester, which requires harsher acidic conditions (e.g., HBr/TFA) for deprotection compared to the mild TFA-labile OtBu group .
- Fmoc-D-Asp(ODmab)-OH: Features a photolabile 4-[[4-(dimethylamino)benzoyl]oxy]benzyl (Dmab) group, enabling orthogonal deprotection under UV light .
Table 2: Comparison of Protecting Groups
Functional Analogues in Peptide Materials
This compound’s hydrophobic tert-butyl group contrasts with other Fmoc-amino acids used in self-assembling hydrogels. For example:
- Fmoc-Y (Fmoc-L-tyrosine) : Forms pH-responsive hydrogels via aromatic π-π stacking, enabling enzyme encapsulation .
- Fmoc-dipeptides (e.g., Fmoc-FF) : Exhibit superior mechanical strength due to hydrophobic interactions, unlike this compound, which lacks π-stacking motifs .
Commercial Availability and Cost
Propiedades
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427158 | |
Record name | fmoc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134098-70-7 | |
Record name | fmoc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.